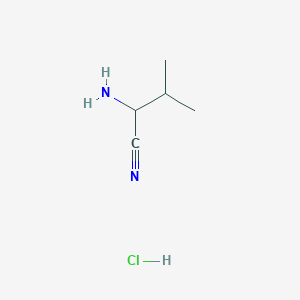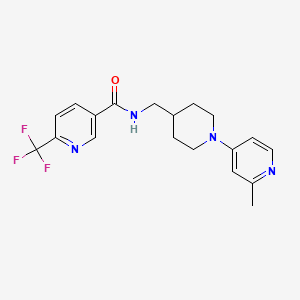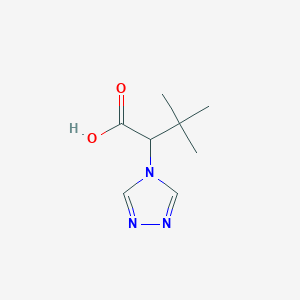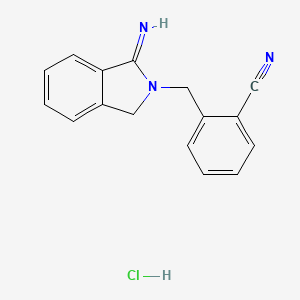
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide, also known as FIIN-4, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Mechanism of Action
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide works by binding to the ATP-binding site of FGFR and inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide has been shown to be highly selective for FGFR and does not affect the activity of other kinases.
Biochemical and Physiological Effects:
In preclinical studies, N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumor models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide is its high selectivity for FGFR, which reduces the potential for off-target effects. However, one of the limitations of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the development of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide and related compounds. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another potential direction is the development of more water-soluble analogs of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide that can be more easily used in experiments. Additionally, further studies are needed to investigate the efficacy of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide in various types of cancer and to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide involves a multi-step process that includes the reaction of 2-bromoethyl furan-2-carboxylate with indoline, followed by the reaction with thiophene-2-carboxylic acid. The final product is obtained after purification by column chromatography. The yield of the synthesis process is approximately 30%.
Scientific Research Applications
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide has been extensively studied in the field of cancer research due to its ability to inhibit the activity of a specific kinase called FGFR (fibroblast growth factor receptor). FGFR is a transmembrane receptor that is involved in the regulation of cell growth and differentiation. Aberrant activation of FGFR has been implicated in various types of cancers, including lung cancer, breast cancer, and bladder cancer.
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(18-8-4-12-24-18)20-13-16(17-7-3-11-23-17)21-10-9-14-5-1-2-6-15(14)21/h1-8,11-12,16H,9-10,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMUBTUPVQWBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2458918.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one hydrochloride](/img/structure/B2458921.png)
![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2458922.png)
![2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2458923.png)

![diethyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2458926.png)

![N-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1-diphenylphosphorylethyl]benzamide](/img/structure/B2458929.png)

![2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2458932.png)